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molecular formula C6H3NOS B1337577 5-Formylthiophene-3-carbonitrile CAS No. 51770-04-8

5-Formylthiophene-3-carbonitrile

Cat. No. B1337577
M. Wt: 137.16 g/mol
InChI Key: DLTDLUAJPULDBI-UHFFFAOYSA-N
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Patent
US06740647B1

Procedure details

49.3 g (258.05 mmol) of 4-bromothiophene-2-carbaldehyde and 27.8 g (310.41 mmol) of copper(I) cyanide were suspended in 130 ml of absolute DMF and the suspension was refluxed for 8 hours. The solvent was evaporated in vacuo in a rotary evaporator at 400C, the residue was suspended in ethyl acetate and the suspension was transferred into a Soxleth apparatus. The residue was extracted overnight, the yellow solution was dried over sodium sulfate and evaporated in vacuo in a rotary evaporator, and the resulting yellow solid was recrystallized frome ether. 25.3 g of product resulted (80% of theory).
Quantity
49.3 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
27.8 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.[Cu][C:10]#[N:11]>CN(C=O)C>[C:10]([C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1)#[N:11]

Inputs

Step One
Name
Quantity
49.3 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Step Two
Name
copper(I) cyanide
Quantity
27.8 g
Type
reactant
Smiles
[Cu]C#N
Step Three
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo in a rotary evaporator at 400C
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted overnight
Duration
8 (± 8) h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the yellow solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the resulting yellow solid was recrystallized frome ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(SC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.3 g
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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